molecular formula C4H14Cl2N2 B1518485 (2R,3R)-butane-2,3-diamine dihydrochloride

(2R,3R)-butane-2,3-diamine dihydrochloride

Cat. No.: B1518485
M. Wt: 161.07 g/mol
InChI Key: UEGFKFNFTYLWMM-XWJKVJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-butane-2,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-butane-2,3-diamine dihydrochloride typically involves the reduction of 2,3-butanedione using a chiral catalyst to obtain (2R,3R)-2,3-butanediol, which is then converted to (2R,3R)-2,3-butanediamine. The final step involves the reaction of (2R,3R)-2,3-butanediamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-butane-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3R)-butane-2,3-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-butane-2,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2,3-Butanediamine dihydrochloride
  • meso-2,3-Butanediamine dihydrochloride
  • (2R,3R)-2,3-Butanediol

Uniqueness

(2R,3R)-butane-2,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C4H14Cl2N2

Molecular Weight

161.07 g/mol

IUPAC Name

(2R,3R)-butane-2,3-diamine;dihydrochloride

InChI

InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H/t3-,4-;;/m1../s1

InChI Key

UEGFKFNFTYLWMM-XWJKVJTJSA-N

Isomeric SMILES

C[C@H]([C@@H](C)N)N.Cl.Cl

Canonical SMILES

CC(C(C)N)N.Cl.Cl

Origin of Product

United States

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